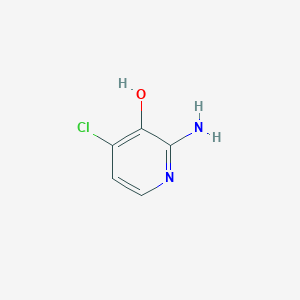

2-叠氮基-3-甲基吡啶

描述

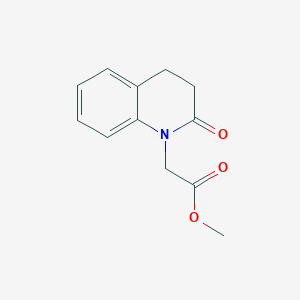

2-Azido-3-methylpyridine (2-A3MP) is a chemical compound belonging to the pyridine family that is used for a variety of scientific applications. The compound has been used in the synthesis of a variety of compounds, as well as in scientific research. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

科学研究应用

代谢研究

- 2-叠氮基-3-甲基吡啶已在体外使用动物肝脏制剂进行代谢研究。研究重点是识别其代谢物,如2-氨基-3-甲基吡啶-N-氧化物,未发现形成亚硝基、硝基、偶氮、偶氮氧或叠氮衍生物的证据。这项研究为了解该化合物在生物系统内的生化途径和相互作用提供了见解(Altuntas et al., 1997)。

核酸探针

- 叠氮基化合物,包括2-叠氮基-3-甲基吡啶的衍生物,已被探索用作核酸的光谱探针。除了用于光交联或点击化学应用之外,还研究了将它们引入核酸以了解分子水平上的相互作用,特别是在红外和核磁共振光谱应用中(Gai et al., 2010)。

电泳分离优化

- 已进行研究以改善甲基吡啶的电泳分离,包括2-叠氮基-3-甲基吡啶。发现使用阳离子表面活性剂抑制电渗流可以增强分离效率,为分析化学中的方法论进步提供了方法学上的进展(Wren, 1991)。

哌嗪的合成

- 该化合物已被用于合成3-取代哌啶,展示了其在合成对映体纯药物中间体的实用性。这突显了它在不对称合成和制药化学中的作用(Micouin et al., 1994)。

晶体结构分析

- 已对涉及2-叠氮基-3-甲基吡啶的配合物的晶体结构进行研究。这类研究对于理解配位化学中的分子几何和相互作用至关重要,这对材料科学和催化具有重要意义(Mautner & Goher, 1996)。

抗菌活性

- 已进行了从2-叠氮基-3-甲基吡啶衍生物中提取的化合物的抗菌性质研究,表明其在开发新的抗菌剂方面具有潜力。这类研究对抗击耐药微生物至关重要(Abu-Youssef et al., 2010)。

作用机制

Target of Action

It’s structurally related compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 in humans . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Azido compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to inhibit hiv-1 reverse transcriptase, a key enzyme in the replication of hiv-1 . This suggests that azido compounds can interact with their targets to inhibit key biological processes.

Biochemical Pathways

Drug metabolism generally involves a variety of chemical reactions including oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These pathways are crucial as they can determine whether a drug shows any pharmacological or toxicological activity .

Pharmacokinetics

A structurally related compound, 3’-azido-2’,3’-dideoxy-5-methylcytidine, was found to have a half-life of 27 hours in rats . The oral bioavailability was about 21 percent . These properties can significantly impact the bioavailability of the compound.

Result of Action

Azo dye derivatives incorporating heterocyclic scaffolds have shown good activity towards the human colon cell line (hct116) to inhibit the growth of cancerous cells .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, the chemoselectivity of reactions involving 2-fluoro-3-methylpyridine (a compound related to 2-Azido-3-methylpyridine) was found to be counterion dependent . This suggests that environmental factors such as pH, temperature, and presence of other ions can influence the action of 2-Azido-3-methylpyridine.

属性

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

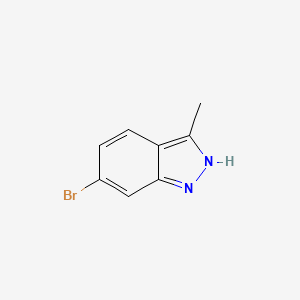

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)